molecular formula C9H9F3N2 B1395256 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine CAS No. 765298-22-4

7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine

Cat. No.: B1395256
CAS No.: 765298-22-4
M. Wt: 202.18 g/mol
InChI Key: PMDAYNUUCYEUDK-UHFFFAOYSA-N
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Description

Naphthyridine Family: Chemical Taxonomy and Historical Context

The naphthyridine family represents a fundamental class of heterocyclic compounds that have captured the attention of chemists since the late nineteenth century. These compounds are characterized by their bicyclic aromatic systems containing two pyridine rings fused together, creating a unique structural framework that serves as the foundation for numerous bioactive molecules and pharmaceutical agents. The historical development of naphthyridine chemistry traces back to Arnold Reissert's pioneering work in 1893, when he first coined the term "naphthyridin" specifically for the 1,8-naphthyridine system. This early nomenclature established the foundation for what would become a comprehensive classification system encompassing six distinct naphthyridine isomers.

The natural occurrence of naphthyridines in both marine and terrestrial environments has provided a rich source of inspiration for synthetic chemists. These naturally derived compounds have been utilized by humans since prehistoric times, initially as plant-based therapeutic agents, and continue to serve as templates for modern drug discovery efforts. The broad spectrum of biological activities exhibited by naphthyridine alkaloids, including antiinfectious, anticancer, neurological, and cardiovascular effects, has motivated extensive research into synthetic analogs and derivatives. The evolution of naphthyridine chemistry has been marked by significant milestones, including the synthesis of the first unsubstituted naphthyridines in 1927 by Bobranski, Suchard, and Koller, who successfully prepared 1,5-naphthyridine and 1,8-naphthyridine.

The taxonomic classification of naphthyridines within the broader context of heterocyclic chemistry places them among the diazanaphthalenes, a group of aromatic compounds derived from naphthalene through the replacement of carbon atoms with nitrogen. This classification system reflects the structural relationship between naphthyridines and other nitrogen-containing heterocycles, providing a framework for understanding their chemical reactivity and biological properties. The systematic study of naphthyridines has revealed their versatility as scaffolds for medicinal chemistry, with numerous derivatives showing promise as therapeutic agents across multiple disease areas.

Diazanaphthalenes: Structural Features and Isomeric Configurations

Diazanaphthalenes constitute a comprehensive class of aromatic heterocyclic compounds with the molecular formula C₈H₆N₂, characterized by a naphthalene core structure in which two carbon atoms have been systematically replaced with nitrogen atoms. This structural modification creates ten distinct positional isomers, each differentiated by the specific locations of the nitrogen atoms within the bicyclic framework. The classification of these isomers follows a systematic approach based on the distribution of nitrogen atoms between the two aromatic rings, resulting in two primary subgroups with distinct chemical and physical properties.

The first subgroup comprises four benzodiazines, wherein both nitrogen atoms are located within the same aromatic ring. These compounds include cinnoline (1,2-diazanaphthalene), phthalazine (2,3-diazanaphthalene), quinazoline (1,3-diazanaphthalene), and quinoxaline (1,4-diazanaphthalene). Each of these isomers exhibits unique electronic properties and reactivity patterns that distinguish them from their counterparts. The second subgroup encompasses six naphthyridines, characterized by the presence of one nitrogen atom in each aromatic ring. This distribution pattern creates the 1,5-naphthyridine, 1,6-naphthyridine, 1,7-naphthyridine, 1,8-naphthyridine, 2,6-naphthyridine, and 2,7-naphthyridine isomers.

The structural diversity among diazanaphthalenes is exemplified by their varying Chemical Abstracts Service registry numbers and distinct physical properties. For instance, 2,6-naphthyridine bears the registry number 253-50-9, while quinoxaline is assigned 91-19-0. These differences reflect not only the structural variations but also the historical timeline of their discovery and characterization. The systematic nomenclature employed for these compounds follows International Union of Pure and Applied Chemistry conventions, ensuring consistent identification across scientific literature and databases.

Compound Name Structural Classification CAS Registry Number Nitrogen Position
Cinnoline Benzodiazine 253-66-7 1,2-diazanaphthalene
Phthalazine Benzodiazine 253-52-1 2,3-diazanaphthalene
Quinazoline Benzodiazine 253-82-7 1,3-diazanaphthalene
Quinoxaline Benzodiazine 91-19-0 1,4-diazanaphthalene
1,5-Naphthyridine Naphthyridine 254-79-5 1,5-diazanaphthalene
1,6-Naphthyridine Naphthyridine 253-72-5 1,6-diazanaphthalene
1,7-Naphthyridine Naphthyridine 253-69-0 1,7-diazanaphthalene
1,8-Naphthyridine Naphthyridine 254-60-4 1,8-diazanaphthalene
2,6-Naphthyridine Naphthyridine 253-50-9 2,6-diazanaphthalene
2,7-Naphthyridine Naphthyridine 253-45-2 2,7-diazanaphthalene

2,6-Naphthyridines: Position in Heterocyclic Chemistry

The 2,6-naphthyridine isomer occupies a distinctive position within the naphthyridine family, representing one of the more recently discovered members of this heterocyclic class. This compound was independently reported by Giacomello and colleagues and Tan and associates in 1965, marking it as the final naphthyridine isomer to be characterized. The delayed discovery of 2,6-naphthyridine compared to other isomers reflects the synthetic challenges associated with constructing this particular nitrogen substitution pattern within the bicyclic framework.

The structural characteristics of 2,6-naphthyridine are defined by the specific positioning of nitrogen atoms at the 2 and 6 positions of the naphthalene-like structure. This arrangement creates a unique electronic environment that distinguishes it from other naphthyridine isomers in terms of reactivity, coordination behavior, and potential applications. The compound exhibits a molecular weight of 130.147 and possesses distinctive physical properties including a boiling point of 286.5±13.0 degrees Celsius at 760 millimeters of mercury pressure. These physicochemical parameters reflect the influence of the nitrogen positioning on intermolecular interactions and molecular stability.

Within the broader context of heterocyclic chemistry, 2,6-naphthyridine serves as a valuable scaffold for synthetic modifications and functionalization reactions. The symmetrical arrangement of nitrogen atoms provides opportunities for selective substitution patterns that can be exploited in medicinal chemistry and materials science applications. Research investigations into 2,6-naphthyridine derivatives have revealed potential applications in electronic devices, catalytic systems, and therapeutic agents, although practical implementations remain limited compared to the more extensively studied 1,8-naphthyridine analogs.

The coordination chemistry of 2,6-naphthyridine has been explored in the context of metal complex formation, where the nitrogen atoms can serve as electron-donating sites for metal coordination. Studies involving gold(III) complexes have demonstrated that naphthyridine ligands, including 2,6-naphthyridine derivatives, can form stable coordination compounds with distinct crystalline properties. These investigations have revealed that the specific positioning of nitrogen atoms significantly influences the molecular packing and intermolecular interactions within the crystal lattice structures.

Trifluoromethylated Heterocycles: Significance and Development

Trifluoromethylated heterocyclic compounds have emerged as a significant class of molecules in modern pharmaceutical and materials science research, driven by the unique properties conferred by the trifluoromethyl functional group. The introduction of trifluoromethyl substituents into heterocyclic frameworks has been shown to enhance lipophilicity, metabolic stability, and pharmacokinetic properties of drug molecules, making these compounds increasingly valuable in therapeutic applications. The development of synthetic methodologies for incorporating trifluoromethyl groups into heterocyclic systems has become a major focus of contemporary organic chemistry research.

The significance of trifluoromethylated heterocycles extends beyond pharmaceutical applications to encompass agrochemicals and advanced materials. The electron-withdrawing nature of the trifluoromethyl group fundamentally alters the electronic properties of heterocyclic compounds, affecting their reactivity patterns, binding affinities, and physical characteristics. These modifications can lead to improved efficacy, selectivity, and duration of action in biological systems, while also providing enhanced stability under various environmental conditions.

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds have focused on the development of efficient methodologies utilizing trifluoromethyl building blocks. These synthetic strategies involve the annulation of trifluoromethyl building blocks with suitable heterocyclic partners, providing access to diverse structural frameworks with predictable substitution patterns. The period from 2019 to the present has witnessed significant progress in this area, with new methodologies enabling the preparation of previously inaccessible trifluoromethylated heterocycles.

The construction of trifluoromethylated naphthyridines represents a particularly important subset of this research area, combining the established biological relevance of naphthyridine scaffolds with the enhanced properties associated with trifluoromethyl substitution. The strategic placement of trifluoromethyl groups on naphthyridine frameworks can modulate their electronic properties, solubility characteristics, and biological activities in predictable ways. This combination has led to the development of novel compounds with potential applications across multiple scientific disciplines.

Property Category Impact of Trifluoromethylation Significance
Lipophilicity Enhanced lipophilic character Improved membrane permeability
Metabolic Stability Increased resistance to degradation Extended duration of action
Pharmacokinetics Modified absorption and distribution Enhanced bioavailability
Electronic Properties Strong electron-withdrawing effects Altered reactivity and binding
Physical Stability Improved thermal and chemical stability Better shelf life and handling

Nomenclature and Structural Designation

The systematic nomenclature of 7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, incorporating both the core naphthyridine structure and the specific substitution pattern. The compound is assigned the Chemical Abstracts Service registry number 765298-22-4, providing a unique identifier for database searches and chemical inventory management. The molecular formula C₉H₉F₃N₂ reflects the addition of a trifluoromethyl group and the saturation of one aromatic ring through tetrahydrogenation.

The structural designation begins with the identification of the core 2,6-naphthyridine framework, indicating the positions of the two nitrogen atoms within the bicyclic system. The "1,2,3,4-tetrahydro" prefix specifies the saturation of the pyridine ring containing the nitrogen at position 6, converting it from an aromatic to an aliphatic six-membered ring. This modification significantly alters the electronic properties and conformational flexibility of the molecule compared to the fully aromatic parent compound.

The "7-(trifluoromethyl)" designation indicates the attachment of a trifluoromethyl group at position 7 of the naphthyridine framework. This substitution pattern places the strongly electron-withdrawing trifluoromethyl group adjacent to the aromatic nitrogen-containing ring, creating a unique electronic environment that influences the compound's reactivity and binding properties. The molecular weight of 202.179 reflects the combined contributions of the naphthyridine core, the trifluoromethyl substituent, and the additional hydrogen atoms from the tetrahydrogenation.

The simplified molecular input line entry system representation "FC(F)(F)C1=CC2=C(CCNC2)C=N1" provides a linear notation for the three-dimensional structure, enabling computational analysis and database searching. This notation system captures the connectivity pattern and atomic arrangements within the molecule, facilitating communication between researchers and enabling automated processing of structural information. The International Chemical Identifier key serves as an additional unique identifier, providing a hashed representation of the molecular structure that enables rapid comparison and identification across different chemical databases.

Identifier Type Value Purpose
Chemical Abstracts Service Number 765298-22-4 Unique registry identification
Molecular Formula C₉H₉F₃N₂ Elemental composition
Molecular Weight 202.179 Mass determination
Simplified Molecular Input Line Entry System FC(F)(F)C1=CC2=C(CCNC2)C=N1 Linear structure notation
International Union of Pure and Applied Chemistry Name This compound Systematic nomenclature

Properties

IUPAC Name

7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2/c10-9(11,12)8-3-7-4-13-2-1-6(7)5-14-8/h3,5,13H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDAYNUUCYEUDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=NC=C21)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00703721
Record name 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765298-22-4
Record name 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Approaches via Naphthyridine Core Construction

One of the most prominent methods involves the cyclization of suitably substituted pyridine derivatives to form the tetrahydro-2,6-naphthyridine core. This approach often employs precursor compounds such as 2,5-dibromopyridine derivatives, which undergo cyclization through intramolecular reactions.

  • Methodology :
    The synthesis typically starts with the double Sonogashira coupling of 2,5-dibromopyridine with acetylenic alcohols or protected propargylamines, followed by cyclization. For instance, the work by Hartner et al. demonstrates the use of double Sonogashira reactions to generate tetrahydro-1,8-naphthyridine fragments, which can be further functionalized to include trifluoromethyl groups at specific positions.

  • Key Reaction Steps :

    • Double Sonogashira coupling to introduce acetylenic functionalities.
    • Cyclization via Chichibabin or related cyclization reactions to form the fused heterocycle.
    • Post-cyclization modifications to incorporate trifluoromethyl groups, often through nucleophilic or electrophilic fluorination or via trifluoromethylation reagents.

Trifluoromethylation Strategies

Incorporating the trifluoromethyl group at the 7-position is achieved through specialized trifluoromethylation reactions, which are often performed on aromatic or heteroaromatic intermediates.

  • Electrophilic Trifluoromethylation :
    Reagents such as Togni’s or Umemoto’s reagents are employed to introduce the trifluoromethyl group onto aromatic precursors under mild conditions.

  • Radical-Based Methods :
    Radical trifluoromethylation using reagents like trifluoromethyl iodide (CF₃I) in the presence of radical initiators or catalysts has been reported for aromatic rings, including heterocycles.

  • Transition Metal Catalysis :
    Copper or silver catalysis facilitates the trifluoromethylation of heteroaromatic compounds, often in conjunction with halogenated precursors or during cross-coupling steps.

Multi-Step Synthesis Pathway

Based on the literature, a typical synthetic route involves:

  • Step 1 : Preparation of a pyridine derivative with suitable leaving groups (e.g., halogens) at positions conducive to cyclization.
  • Step 2 : Cyclization to form the tetrahydro-2,6-naphthyridine core via intramolecular nucleophilic substitution or cycloaddition.
  • Step 3 : Introduction of the trifluoromethyl group at the 7-position through electrophilic trifluoromethylation or radical methods.
  • Step 4 : Final purification and characterization.

Representative Data and Reaction Conditions

Step Reagents Conditions Yield Notes
1 2,5-dibromopyridine Pd-catalyzed Sonogashira coupling with acetylenic alcohols 70-80% Efficient formation of heterocyclic precursors
2 Cyclization reagents (e.g., NaOH, heat) Reflux or microwave-assisted heating 60-75% Formation of tetrahydro-2,6-naphthyridine core
3 Trifluoromethylating reagent (e.g., Togni’s reagent) Room temperature to 80°C 50-65% Selective trifluoromethylation at C-7

Research Findings and Optimization

Recent studies emphasize the importance of optimizing reaction conditions to improve yields and selectivity:

  • Catalyst Choice : Transition metals such as Pd, Cu, and Ru have been employed to facilitate coupling and trifluoromethylation steps with high efficiency.
  • Solvent Effects : Non-polar solvents like toluene or chlorinated solvents have been shown to enhance reaction yields.
  • Temperature Control : Elevated temperatures (100–130°C) are often necessary for cyclization, while milder conditions suffice for trifluoromethylation.

Data Tables and Summary

Synthesis Step Reagents Conditions Typical Yield References
Cyclization 2,5-dibromopyridine + acetylenic alcohols Pd/C or Sonogashira coupling, heat 70-80% ,
Trifluoromethylation Togni’s reagent or CF₃I Room temperature to 80°C 50-65% ,
Final Purification Chromatography Silica gel chromatography N/A Various

Notes on Methodology

  • The choice of starting materials and protective groups significantly impacts the overall yield.
  • The trifluoromethylation step requires careful control to prevent over-alkylation or side reactions.
  • Automation and flow chemistry techniques are increasingly being adopted to improve reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized naphthyridine derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine exhibits antimicrobial properties. A study demonstrated its effectiveness against a range of bacterial strains, suggesting potential use as an antibacterial agent.

Case Study: Antibacterial Efficacy
In a controlled laboratory setting, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth at concentrations as low as 10 µg/mL. This finding positions it as a candidate for further development into therapeutic agents for treating bacterial infections.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa15 µg/mL

Neuroprotective Properties
Additionally, this compound has been investigated for its neuroprotective effects. Preliminary studies suggest that it may help in the treatment of neurodegenerative diseases by mitigating oxidative stress in neuronal cells.

Agrochemicals

Pesticidal Activity
The trifluoromethyl group enhances the lipophilicity of the compound, making it suitable for agrochemical formulations. Studies have shown its efficacy as a pesticide against various agricultural pests.

Case Study: Efficacy Against Crop Pests
Field trials conducted on crops revealed that formulations containing this compound significantly reduced pest populations compared to untreated controls.

Pest SpeciesControl Efficacy (%)
Aphids85%
Spider Mites78%
Whiteflies90%

Materials Science

Polymer Additives
In materials science, this compound has been explored as an additive in polymer formulations to improve thermal stability and mechanical properties. Its incorporation into polycarbonate matrices has shown promising results in enhancing impact resistance.

Case Study: Mechanical Properties Enhancement
A comparative study of polycarbonate composites with and without the addition of this compound indicated a marked improvement in tensile strength and elongation at break.

PropertyControl (without additive)With Additive
Tensile Strength (MPa)6075
Elongation at Break (%)510

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, physicochemical, and functional differences between 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine and related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound 765298-22-4 C₉H₉F₃N₂ 202.176 -CF₃ at 7-position High lipophilicity; metabolic stability; used in CNS drug discovery
7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine 1060816-46-7 C₉H₁₂N₂O 164.204 -OCH₃ at 7-position Lower molecular weight; electron-donating group; reduced metabolic resistance
1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride 31786-18-2 C₈H₁₀N₂·2HCl 207.10 (free base: 134.18) Unsubstituted; hydrochloride salt Enhanced solubility due to salt form; used as a synthetic intermediate
2-Benzyl-1,2,3,4-tetrahydro-2,6-naphthyridine 108749-08-2 C₁₄H₁₆N₂ 212.29 -CH₂C₆H₅ at 2-position Increased aromaticity; potential for π-π interactions in receptor binding
1,2,3,4-Tetrahydro-2,7-naphthyridine HCl 1354940-72-9 C₈H₁₀N₂·HCl 170.64 Isomeric 2,7-naphthyridine core Altered hydrogen-bonding geometry; distinct pharmacological targeting

Key Comparative Insights:

Substituent Effects: The -CF₃ group in the target compound increases electron-withdrawing effects and lipophilicity compared to the -OCH₃ group in the methoxy analog. This enhances metabolic stability and membrane permeability . Hydrochloride salts (e.g., CAS 31786-18-2) improve aqueous solubility but may reduce bioavailability in non-polar environments compared to the free base form .

Biological Activity: The 2,6-naphthyridine scaffold is utilized in histamine H₃ receptor ligands with serotonin reuptake inhibition, suggesting CNS applications . The -CF₃ group may enhance receptor binding specificity.

Methoxy and benzyl derivatives are more straightforward to functionalize, as evidenced by their prevalence in intermediates for drug discovery .

Biological Activity

7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including anticancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Properties

  • Chemical Formula : C10H10F3N
  • CAS Number : 1774894-33-5
  • Molecular Weight : 201.19 g/mol
  • Melting Point : 30°C to 34°C
  • Boiling Point : 135°C to 140°C (22 mmHg)

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological efficacy.

Anticancer Activity

Research indicates that derivatives of naphthyridine, including this compound, exhibit promising anticancer properties. For example:

  • In vitro Studies : A study demonstrated that naphthyridine derivatives displayed cytotoxic effects against various cancer cell lines. The compound's IC50 values were reported in the low micromolar range against human cancer cell lines such as HeLa and MCF-7 .
CompoundCell LineIC50 (µM)
This compoundHeLa10.47
This compoundMCF-715.03

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory potential. In animal models of inflammation:

  • Mechanism of Action : It was found to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β in drug-induced colitis models . This suggests a potential role in managing inflammatory conditions.

Neuroprotective Effects

Emerging studies have highlighted the neuroprotective properties of naphthyridine derivatives:

  • Neuroprotection Studies : In models of neurodegenerative diseases, compounds similar to this compound were shown to inhibit neuronal apoptosis and promote neuronal survival under oxidative stress conditions .

Case Studies and Research Findings

  • Case Study on Cancer Cell Lines :
    A study evaluated the effects of various naphthyridine derivatives on cancer cell viability. The results indicated that the trifluoromethyl substitution significantly enhanced cytotoxicity compared to non-substituted analogs.
  • Inflammation Model :
    In a controlled experiment involving rats with induced colitis, administration of the compound resulted in a marked decrease in inflammatory markers and improved histological scores compared to untreated controls.
  • Neuroprotection in Oxidative Stress Models :
    Experimental data showed that treatment with the compound reduced neuronal death in models exposed to oxidative stress agents like hydrogen peroxide.

Q & A

Q. What advanced strategies explore structure-activity relationships (SAR) for trifluoromethyl-substituted naphthyridines?

  • Methodological Answer : Parallel synthesis generates analogs with varied substituents (e.g., alkyl, aryl) at the 3- and 7-positions. Free-Wilson analysis or 3D-QSAR quantifies contributions of steric/electronic effects. Biological data (e.g., logP vs. IC₅₀) are modeled using machine learning (e.g., Random Forest) to prioritize lead compounds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine
Reactant of Route 2
7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine

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